molecular formula C20H18O2 B147130 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- CAS No. 139347-84-5

1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl-

Cat. No. B147130
M. Wt: 290.4 g/mol
InChI Key: CSMHMLMIHIBHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a derivative of chrysene, a polycyclic aromatic hydrocarbon that is found in coal tar and crude oil. The synthesis method of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- involves the reduction of chrysene using sodium borohydride, which results in the formation of the diol.

Mechanism Of Action

The mechanism of action of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating the activity of enzymes involved in inflammation and oxidative stress.

Biochemical And Physiological Effects

1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- has been shown to have anti-inflammatory and antioxidant effects. In a study by Yang et al. (2017), treatment with this compound reduced the levels of pro-inflammatory cytokines and oxidative stress markers in the lungs of mice with acute lung injury.

Advantages And Limitations For Lab Experiments

The advantages of using 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- in lab experiments include its anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new therapeutics. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl-. One potential direction is to investigate its potential as a therapeutic agent for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the mechanism of action of this compound and identify its molecular targets. Additionally, the development of novel formulations of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- with improved solubility and bioavailability could enhance its therapeutic potential.
In conclusion, 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new therapeutics. However, further research is needed to fully understand its mechanism of action and identify its molecular targets.

Synthesis Methods

The synthesis of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- was first reported by Takahashi et al. in 2002. The authors used sodium borohydride as a reducing agent to convert chrysene to the diol. The reaction was carried out in methanol at room temperature and yielded a white solid product. The purity of the product was confirmed by NMR spectroscopy.

Scientific Research Applications

1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- has been studied for its potential therapeutic applications. In a study by Yang et al. (2017), the authors investigated the anti-inflammatory effects of this compound in a mouse model of acute lung injury. The results showed that treatment with 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- significantly reduced inflammation and oxidative stress in the lungs.

properties

CAS RN

139347-84-5

Product Name

1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl-

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

5,6-dimethyl-1,2-dihydrochrysene-1,2-diol

InChI

InChI=1S/C20H18O2/c1-11-12(2)19-15(14-6-4-3-5-13(11)14)7-8-17-16(19)9-10-18(21)20(17)22/h3-10,18,20-22H,1-2H3

InChI Key

CSMHMLMIHIBHMF-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=CC3=C2C=CC(C3O)O)C4=CC=CC=C14)C

Canonical SMILES

CC1=C(C2=C(C=CC3=C2C=CC(C3O)O)C4=CC=CC=C14)C

synonyms

1,2-DDDC
1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene
1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, 1R-trans
1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, 1S-trans
1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, trans(+-)

Origin of Product

United States

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